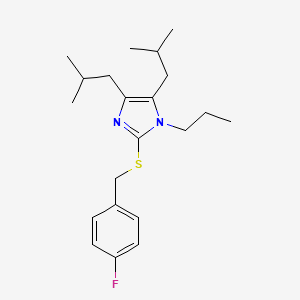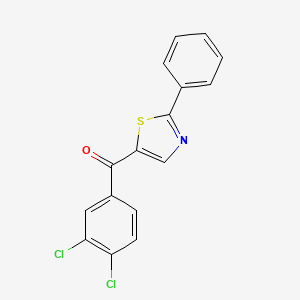
(3,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
説明
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Dichlorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with two chlorine atoms attached. These groups are often found in various biologically active compounds and drugs .
Molecular Structure Analysis
Thiazole has a planar ring structure, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Dichlorophenyl, on the other hand, is a simple ring structure with two chlorine atoms attached.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of dichlorophenyl can vary depending on the specific compound.科学的研究の応用
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of novel compounds with potential applications in biological activities. Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone, characterized them using various spectral techniques, and carried out molecular docking studies to understand their antibacterial activity (Shahana & Yardily, 2020).
Biological Activities Evaluation
- Thirunarayanan (2016) synthesized derivatives of (3,4-dichlorophenyl)-3-(substituted phenyl)bicyclo[2.2.1]hept-5-ene-2-yl) methanone and evaluated their antimicrobial and antioxidant activities, demonstrating significant biological activities of the synthesized methanones (Thirunarayanan, 2016).
Anticancer and Antitumor Activities
- Bhole and Bhusari (2011) explored the antitumor activity of derivatives including (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone, revealing their inhibitory effects on a wide range of cancer cell lines (Bhole & Bhusari, 2011).
Electrochemical and Electrochromic Properties
- Hu et al. (2013) synthesized new electrochromic materials including 4-(9H-carbazol-9-yl)-phenyl-methanone and 4-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)-phenyl-methanone, showcasing their potential in electrochromic applications (Hu et al., 2013).
Structural Studies and Molecular Docking
- Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic, and quantum chemical calculations of a related molecule, highlighting the importance of molecular docking in understanding the antimicrobial activity (Sivakumar et al., 2021).
Antioxidant Activity
- Reddy et al. (2015) synthesized a new series of compounds including urea, thiourea, and selenourea derivatives with thiazole moieties, demonstrating potent antioxidant activities (Reddy et al., 2015).
作用機序
Target of Action
Similar compounds have been known to targetserine/threonine-protein kinases , which play a crucial role in cell cycle regulation and DNA damage response .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly leading to changes in cellular processes such as cell cycle regulation and dna repair .
Biochemical Pathways
Related compounds have been shown to influence pathways involvingserine/threonine-protein kinases , which are involved in a variety of cellular processes, including cell cycle regulation and DNA damage response .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Related compounds have been shown to have various biological activities, such asantibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
将来の方向性
生化学分析
Biochemical Properties
(3,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound can bind to microbial proteins, disrupting their function and leading to antimicrobial activity . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, the compound can alter gene expression, leading to reduced production of pro-inflammatory cytokines and other mediators . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the metabolic flux through certain pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions often involve non-covalent bonds, such as hydrogen bonds and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes . These changes are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activity . At higher doses, toxic effects can be observed, including liver and kidney damage . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can then be further processed and excreted via the kidneys . The compound can also affect metabolic flux by inhibiting key enzymes in certain pathways, leading to altered levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or endoplasmic reticulum . This localization can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production . This localization is often dynamic and can change in response to cellular conditions .
特性
IUPAC Name |
(3,4-dichlorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS/c17-12-7-6-11(8-13(12)18)15(20)14-9-19-16(21-14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOBNSQVOLUWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225746 | |
| Record name | (3,4-Dichlorophenyl)(2-phenyl-5-thiazolyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339008-26-3 | |
| Record name | (3,4-Dichlorophenyl)(2-phenyl-5-thiazolyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339008-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)(2-phenyl-5-thiazolyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3036071.png)
![6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione](/img/structure/B3036072.png)

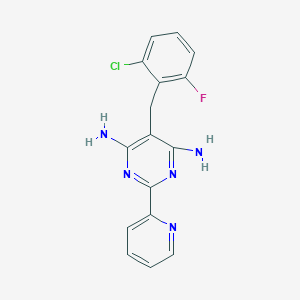
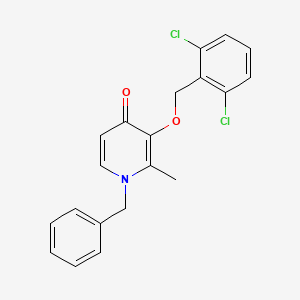

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile](/img/structure/B3036079.png)
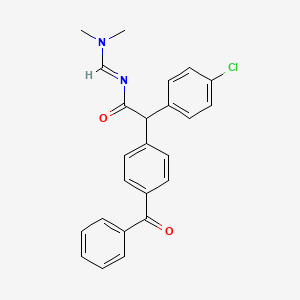
![3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036081.png)
![7-chloro-2-{[(4-chlorophenyl)sulfonyl]methyl}-3-(2-isopropylphenyl)-4(3H)-quinazolinone](/img/structure/B3036084.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole](/img/structure/B3036086.png)
![2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036087.png)
